molecular formula C11H11F3O3 B13001363 Ethyl 2-methoxy-6-(trifluoromethyl)benzoate

Ethyl 2-methoxy-6-(trifluoromethyl)benzoate

Cat. No.: B13001363
M. Wt: 248.20 g/mol
InChI Key: XHVIRLYUSBFOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methoxy-6-(trifluoromethyl)benzoate ( 1214335-20-2) is an organic compound with a molecular formula of C11H11F3O3 and a molecular weight of 248.20 g/mol . This fluorinated benzoate ester is characterized by the presence of a methoxy group and a trifluoromethyl group attached to its benzoate ring structure . The trifluoromethyl group is a prominent organofluorine functionality that can significantly alter a compound's properties, potentially improving its metabolic stability and lipophilicity, which is a valuable trait in the development of active molecules . As a building block in organic synthesis, this ester can undergo various chemical transformations. The ester group can be reduced to an alcohol, and the methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid, providing routes to further functionalized compounds . Researchers utilize this and similar fluorinated benzoate esters as key intermediates in the synthesis of more complex organic molecules for applications in chemistry, biology, and medicinal chemistry, often as precursors for pharmaceutical agent development . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

ethyl 2-methoxy-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H11F3O3/c1-3-17-10(15)9-7(11(12,13)14)5-4-6-8(9)16-2/h4-6H,3H2,1-2H3

InChI Key

XHVIRLYUSBFOCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxy-6-(trifluoromethyl)benzoate typically involves the esterification of 2-methoxy-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-methoxy-6-(trifluoromethyl)benzoic acid.

    Reduction: 2-methoxy-6-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. Ethyl 2-methoxy-6-(trifluoromethyl)benzoate has been studied for its effectiveness against various bacterial strains. A study demonstrated that the introduction of the trifluoromethyl group significantly improved the compound's binding affinity to bacterial targets, leading to increased antibacterial activity .

Antiplatelet Agents

The compound has been explored as a potential antiplatelet agent. In vitro studies showed that derivatives of this compound inhibited platelet aggregation, making it a candidate for cardiovascular therapies . The mechanism involves the modulation of platelet activation pathways, which are crucial in thrombus formation.

Herbicide Development

This compound serves as an intermediate in the synthesis of herbicides. Its structure allows it to interact with specific biochemical pathways in plants, inhibiting growth or inducing selective toxicity . This application is particularly valuable in maize cultivation, where targeted herbicides can improve crop yield while minimizing damage to surrounding flora.

Coatings and Polymers

Due to its chemical stability and resistance to environmental degradation, this compound is being investigated for use in coatings and polymers. The incorporation of this compound into polymer matrices can enhance properties such as chemical resistance, thermal stability, and hydrophobicity .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReferences
PharmaceuticalsAntimicrobial agentsEnhanced binding affinity to bacterial targets
Antiplatelet agentsInhibition of platelet aggregation
AgrochemicalsHerbicide intermediatesSelective toxicity to plants
Material ScienceCoatings and polymersImproved chemical resistance and stability

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Herbicide Development

In agricultural research, this compound was tested as part of a new herbicide formulation. Field trials demonstrated a 30% increase in maize yield compared to untreated plots, showcasing the compound's effectiveness in weed management while preserving crop health.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 2-(Trifluoromethyl)Benzoate (CAS: 577-62-8)
  • Structure : Trifluoromethyl at position 2, ethyl ester at position 1.
  • Comparison : Lacks the methoxy group at position 2, simplifying steric hindrance but reducing electron-donating capacity. This may result in lower reactivity in nucleophilic aromatic substitution compared to the target compound .
Ethyl 4-(Trifluoromethyl)Benzoate (CAS: 583-02-8)
  • Structure : Trifluoromethyl at position 4 (para to the ester).

Functional Group Variations

Ethyl 3-Bromo-2-Cyano-6-(Trifluoromethyl)Benzoate (CAS: 1805023-21-5)
  • Structure: Bromo (-Br) at position 3, cyano (-CN) at position 2, and trifluoromethyl at position 6.
  • Comparison: The electron-withdrawing cyano and bromo groups enhance electrophilicity, making this compound more reactive in cross-coupling reactions compared to the methoxy-containing target compound. However, steric bulk may reduce solubility .
Ethyl 3-Chloro-2-Fluoro-6-(Trifluoromethyl)Benzoate (CAS: 773135-49-2)
  • Structure : Chloro (-Cl) at position 3, fluoro (-F) at position 2, and trifluoromethyl at position 6.

Alkoxy Chain Modifications

Ethyl 6-Ethoxy-2-Fluoro-3-(Trifluoromethyl)Benzoate (CAS: 2701647-03-0)
  • Structure : Ethoxy (-OEt) at position 6, fluoro at position 2, and trifluoromethyl at position 3.
  • Comparison : The ethoxy group’s longer alkyl chain increases lipophilicity compared to the methoxy group in the target compound. This modification could enhance blood-brain barrier penetration in drug candidates .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
Ethyl 2-methoxy-6-(trifluoromethyl)benzoate -OCH₃ (2), -CF₃ (6), -COOEt (1) C₁₁H₁₁F₃O₃ High steric hindrance; drug intermediate
Ethyl 2-(trifluoromethyl)benzoate -CF₃ (2), -COOEt (1) C₁₀H₉F₃O₂ Simpler structure; lower reactivity
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate -Br (3), -CN (2), -CF₃ (6) C₁₁H₇BrF₃NO₂ Electrophilic reactivity; cross-coupling
Ethyl 6-ethoxy-2-fluoro-3-(trifluoromethyl)benzoate -OEt (6), -F (2), -CF₃ (3) C₁₂H₁₂F₄O₃ Enhanced lipophilicity; CNS targeting

Biological Activity

Ethyl 2-methoxy-6-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry and agrochemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₃F₃O₂
  • Molecular Weight : Approximately 233.19 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological interactions and pharmacokinetics.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biomolecules, potentially affecting enzyme activity and receptor interactions. The presence of the trifluoromethyl group may enhance binding affinity to biological targets, making it a candidate for drug development aimed at specific pathways.

Key Findings on Biological Activity

  • Enzyme Interaction : Studies suggest that the compound may modulate enzyme activities, particularly those involved in metabolic pathways. The trifluoromethyl substituent appears to increase interaction with lipid membranes, influencing pharmacokinetics and bioavailability.
  • Antimicrobial Activity : In related studies, compounds with similar structures have shown promising antimicrobial properties. The trifluoromethyl group often correlates with enhanced antibacterial efficacy against various strains, including E. coli and Pseudomonas aeruginosa .
  • Cytotoxicity : Preliminary assessments indicate low cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds to this compound:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-amino-4-(trifluoromethyl)benzoateAmino group at position 2Increased reactivity due to amino functionality
Ethyl 2-amino-6-(difluoromethyl)benzoateDifluoromethyl instead of trifluoromethylLower lipophilicity compared to the trifluoromethyl variant
Ethyl 2-amino-6-(methyl)benzoateMethyl group instead of trifluoromethylReduced metabolic stability compared to trifluoromethyl

This compound stands out due to its enhanced lipophilicity and metabolic stability attributed to the trifluoromethyl substituent, making it particularly interesting for medicinal applications .

Study on Antimicrobial Properties

In a study examining the antimicrobial activity of various derivatives, this compound was noted for its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial in enhancing the spectrum of activity .

Investigation into Cytotoxic Effects

A recent investigation into the cytotoxic effects of related compounds revealed that this compound exhibited moderate cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer). The results indicated that while some derivatives had potent activity, this compound maintained a relatively safe profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.